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DOTA-Sargastrin

Cat. No.: B1578683
M. Wt: 2483.6
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Description

Significance of CCK2R in Molecular Imaging and Targeted Delivery Research

The cholecystokinin-2 receptor (CCK2R) is a G-protein-coupled receptor that has garnered significant attention in molecular imaging and targeted drug delivery research. mdpi.com Its appeal stems from its high expression in a variety of human cancers, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), gastrointestinal stromal tumors, and some neuroendocrine tumors. aacrjournals.orgresearchgate.netuibk.ac.at In contrast, its expression in normal tissues is limited, primarily found in the stomach and brain. aacrjournals.org This differential expression pattern makes CCK2R an excellent candidate for selectively delivering imaging agents and therapeutic payloads to tumor cells while minimizing off-target effects. aacrjournals.orgopenmedscience.com The ability to target CCK2R opens avenues for both diagnosing and treating cancers that overexpress this receptor. mdpi.com

Overview of Gastrin/Minigastrin Analogs as CCK2R Ligands

The natural ligands for CCK2R are the peptide hormones gastrin and cholecystokinin (B1591339) (CCK). researchgate.net Consequently, research has focused on developing analogs of these peptides, particularly minigastrin (a shorter, biologically active form of gastrin), to serve as vectors for targeting CCK2R. researchgate.netthno.org These analogs are designed to retain high binding affinity and specificity for the receptor. openmedscience.com Over the years, numerous gastrin and minigastrin analogs have been synthesized and evaluated. researchgate.net Modifications to the peptide sequence have been explored to enhance properties like metabolic stability and biodistribution, which are crucial for effective in vivo applications. thno.orgupstate.edu The ultimate goal is to create a ligand that efficiently localizes to the tumor while clearing rapidly from non-target tissues. aacrjournals.org

Rationale for DOTA Conjugation in Radiopharmaceutical Research

The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to these peptide analogs is a cornerstone of modern radiopharmaceutical development. rsc.orgresearchgate.net DOTA serves as a stable cage for a variety of trivalent radiometals, which are essential for both imaging and therapy. researchgate.net For diagnostic purposes, positron emission tomography (PET) or single-photon emission computed tomography (SPECT) isotopes can be chelated. papyrusbio.com For therapeutic applications, beta- or alpha-emitting radionuclides can be incorporated. openmedscience.com This "theranostic" approach, where the same targeting molecule can be used for both diagnosis and therapy, is a significant advantage. mdpi.com The DOTA chelator forms highly stable complexes with these radiometals, which is critical to prevent the release of the radionuclide in vivo, a crucial aspect for both efficacy and safety. rsc.orgresearchgate.net

Contextualizing DOTA-Sargastrin within CCK2R-Targeting Peptide Research

This compound is a specific DOTA-conjugated gastrin analog. nih.gov It is a larger peptide compared to some minigastrin analogs. researchgate.net Research involving this compound has provided valuable data on the relationship between peptide structure, tumor uptake, and kidney retention.

In comparative studies, this compound demonstrated high uptake in CCK2R-expressing tumors. nih.govsnmjournals.org However, this desirable characteristic was accompanied by significant accumulation in the kidneys. nih.govsnmjournals.org This high renal uptake is a common challenge with gastrin analogs containing the pentaglutamic acid sequence and is a major consideration for therapeutic applications due to potential nephrotoxicity. uibk.ac.atupstate.edu

The findings from studies on this compound and other analogs have been instrumental in guiding the design of next-generation CCK2R-targeting peptides. snmjournals.org For instance, the high tumor uptake of this compound highlighted the potential of gastrin-based targeting, while its high kidney retention underscored the need for modifications to the peptide sequence to improve the tumor-to-kidney ratio. nih.govsnmjournals.org This has led to the development of truncated minigastrin analogs and other stabilized peptides aimed at optimizing the balance between tumor targeting and renal clearance. uibk.ac.atacs.org

Interactive Data Table: Comparative Biodistribution of Radiolabeled Gastrin Analogs

CompoundTumor Uptake (%ID/g)Kidney Uptake (%ID/g)
¹¹¹In-DOTA-Sargastrin11.8 ± 3.1360.3 ± 4.8
¹¹¹In-DOTA-Minigastrin (MG0)13.3 ± 4.4848.4 ± 4.8
¹¹¹In-DOTA-MG113.04 ± 1.300.91 ± 0.14
Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue. Data sourced from a comparative in vivo study in mice with CCK2R-expressing tumors. snmjournals.org

This table illustrates the high tumor uptake of this compound and Minigastrin (MG0), but also their substantial kidney retention. In contrast, the truncated analog MG11 shows significantly reduced kidney uptake, albeit at the cost of lower tumor accumulation. snmjournals.org

Properties

Molecular Formula

C114H155N25O38

Molecular Weight

2483.6

sequence

Sequence: DOTA-Gln-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2

Origin of Product

United States

Chemical Synthesis and Radiochemical Characterization of Dota Sargastrin and Its Analogs

DOTA Chelation Chemistry and Radiometal Complexation

Radiochemical Purity Assessment Methodologies

The determination of radiochemical purity is a critical step in the quality control of radiopharmaceuticals, ensuring that the radioactivity is associated with the desired chemical form. For DOTA-Sargastrin labeled with metallic radionuclides such as Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu), several analytical techniques are employed to assess its purity. The primary methods are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), often used in conjunction. cuni.cznih.gov

Radio-HPLC is considered the gold standard for determining the radiochemical purity of labeled peptides like this compound. cuni.cz This method provides high-resolution separation of the radiolabeled peptide from potential impurities, which include the free, unchelated radiometal and any radiolytic or oxidative by-products. cuni.cznih.gov The system typically consists of a reversed-phase column (e.g., C18) coupled with an in-line radiation detector (e.g., NaI) to monitor the radioactive eluate. nih.gov A gradient elution system, commonly using a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid, is employed to separate the components based on their hydrophobicity. nih.gov For instance, the analysis of ¹¹¹In-labeled this compound may reveal a primary peak corresponding to the intact radiolabeled peptide and a secondary, low-molecular-weight peak representing the free radionuclide. cuni.cz

Instant Thin-Layer Chromatography (ITLC) is a faster, simpler alternative for purity assessment. cuni.cz While it may not offer the same resolution as HPLC, it is effective for a rapid check of labeling efficiency by separating the labeled peptide, which remains at the origin, from the more mobile free radiometal. However, studies comparing the two methods for analyzing radiolabeled this compound have indicated that HPLC analysis is more reliable for detecting a wider range of impurities. cuni.cz

The acceptance criterion for radiochemical purity for clinical-grade radiopharmaceuticals is typically high, often required to be above 95%. nih.govnih.gov For this compound, labeling procedures have been optimized to achieve radiochemical purities exceeding 97%, with reports of over 99% for ¹⁷⁷Lu-DOTA-Sargastrin and up to 98.7% for ¹¹¹In-DOTA-Sargastrin. cuni.cz

Methodology Principle Typical System Components Key Findings for this compound Reference
Radio-HPLC Separates components based on differential partitioning between a stationary phase and a mobile phase.Reversed-phase C18 column, water/acetonitrile gradient with TFA, in-line radiation detector.Considered more reliable; effectively separates intact ¹¹¹In/¹⁷⁷Lu-DOTA-Sargastrin from free radionuclide and other impurities. cuni.cz, nih.gov
ITLC Separates components based on differential migration on a stationary phase via a mobile phase.Silica gel impregnated glass microfiber paper.Provides rapid assessment; separates immobile labeled peptide from mobile free radionuclide. cuni.cz

Stability Evaluation of Radiometal-Labeled this compound

The stability of a radiolabeled peptide is a crucial determinant of its suitability for clinical applications. The evaluation of the stability of radiometal-labeled this compound involves assessing its ability to remain intact under various physiological conditions, both in vitro and in vivo. Instability can lead to the dissociation of the radiometal from the DOTA chelator, resulting in non-specific accumulation of radioactivity in non-target tissues and compromised imaging or therapeutic efficacy.

In Vitro Radiochemical Stability in Biological Media

The in vitro stability of radiolabeled this compound is typically evaluated by incubating the compound in various biological media at physiological temperature (37°C) and analyzing its integrity over time using radio-HPLC. thno.orgnih.gov Common media for these studies include human serum, plasma, and tissue homogenates (e.g., from the liver and kidneys) to simulate the environments the radiopharmaceutical would encounter upon administration. nih.govsemanticscholar.org

Studies have shown significant differences in the stability of this compound depending on the radiometal used. For example, ¹⁷⁷Lu-DOTA-Sargastrin demonstrates high stability, with its radiochemical purity remaining above 99% for up to 48 hours when stored under refrigerated conditions. cuni.cz In contrast, the stability of ¹¹¹In-DOTA-Sargastrin is considerably lower, with its purity falling below specified limits approximately 1.5 hours after its preparation. cuni.cz

The composition of the biological medium also heavily influences stability. The degradation of radiolabeled minigastrin derivatives, a class to which Sargastrin belongs, is generally faster in blood compared to plasma or serum, and degradation is more rapid in media derived from rats than from humans. nih.gov Furthermore, rapid degradation is often observed in kidney and liver homogenates, which contain high concentrations of metabolic enzymes. nih.gov For some DOTA-peptide analogs, incubation in human serum showed that over 70% of the intact radiopeptide remained after 3 hours. researchgate.net The major cleavage sites for minigastrin analogues are often found at the C-terminal end of the peptide sequence. nih.govresearchgate.net

Radiolabel Incubation Medium Time Point Stability Finding Reference
¹⁷⁷Lu-DOTA-Sargastrin- (Refrigerated storage)48 hoursRadiochemical purity >99% cuni.cz
¹¹¹In-DOTA-Sargastrin- (Post-preparation)1.5 hoursPurity fell below specified limits cuni.cz
¹⁷⁷Lu-DOTA-minigastrin derivativeHuman SerumMultipleSlower degradation compared to other media nih.gov
¹⁷⁷Lu-DOTA-minigastrin derivativeRat Kidney/Liver HomogenatesMultipleFast degradation observed nih.gov

Oxidative Side Product Formation Studies

The formation of oxidative side products is a potential issue during the radiolabeling of peptides, particularly those containing susceptible amino acids such as methionine, tryptophan, or histidine. The Sargastrin peptide sequence includes methionine, which is prone to oxidation during labeling procedures that can involve heat and exposure to trace metal contaminants. nih.govresearchgate.net This oxidation can lead to the formation of methionine sulfoxide (B87167) derivatives, resulting in impurities that may exhibit altered biological properties and reduced receptor affinity. researchgate.net

The presence of oxidative by-products is typically detected as additional peaks in the radio-HPLC chromatogram. thno.orgnih.gov To mitigate the formation of these impurities, various stabilization strategies are employed. A common approach is the addition of antioxidants or radical scavengers to the labeling reaction mixture. nih.gov

Gentisic acid and ascorbic acid are frequently used for this purpose. thno.orgnih.gov For instance, in the labeling of DOTA-minigastrin analogs, using gentisic acid in the buffer and maintaining milder reaction conditions (e.g., 80°C for 15 minutes) helped to reduce oxidative side products to between 5-10%. thno.org In other studies involving ¹¹¹In-labeling, the addition of selenomethionine (B1662878) was used specifically to prevent the oxidation of peptides during radiolabeling at high temperatures (95°C). nih.gov Similarly, for the high-dose synthesis of ⁶⁸Ga-DOTA-TATE, another DOTA-peptide, the addition of ascorbic acid or ethanol (B145695) to the reaction mixture significantly improved the radiochemical purity by suppressing the formation of radiolytic oxidation by-products. nih.gov

The replacement of oxidation-sensitive amino acids with stable isosteres, such as replacing methionine with norleucine (Nle) or methoxinine (Mox), is another effective strategy for developing more stable analogs, though this constitutes a modification of the primary Sargastrin structure. researchgate.net

Challenge Peptide/Analog Strategy to Reduce Oxidation Outcome Reference
Oxidation of MethionineDOTA-minigastrin analogsAddition of gentisic acid; milder reaction conditions (80°C, 15 min).Oxidative side products reduced to 5-10%. thno.org
Oxidation during labelingThis compoundAddition of selenomethionine.Prevention of oxidation during labeling at 95°C. nih.gov
Radiolytic Oxidation⁶⁸Ga-DOTA-TATEAddition of ascorbic acid or ethanol.Significant improvement in radiochemical purity. nih.gov

Molecular Design Strategies and Modifications of Sargastrin Analogs

Structural Basis of Sargastrin as a Minigastrin Analog

Sargastrin is a DOTA-conjugated analog of human gastrin-17, a natural ligand for the CCK2 receptor. nih.gov Its peptide sequence is Gln-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2. iaea.org It belongs to the family of minigastrin (MG) analogs, which are truncated versions of human gastrin designed to retain high affinity for the CCK2R. nih.govnih.gov The core structure responsible for receptor binding is located in the C-terminal region, specifically the Trp-Met-Asp-Phe-NH2 sequence found in natural gastrin. acs.orgnih.gov In Sargastrin, the methionine (Met) residue is replaced by norleucine (Nle) to prevent oxidation. nih.govresearchgate.net

A defining feature of Sargastrin and some other early minigastrin analogs, like MG0, is the presence of a sequence of five glutamic acid residues (penta-Glu) at the N-terminus. nih.govnih.gov While these analogs, including Sargastrin, demonstrate moderate to high uptake in CCK2R-expressing tumors, they are also characterized by very high kidney retention. nih.govcolab.ws This high kidney uptake is attributed to the negatively charged penta-Glu sequence, which leads to significant renal accumulation and poses a challenge for therapeutic applications due to potential nephrotoxicity. nih.govnih.gov This has been a primary driver for the development of next-generation analogs with modified N-terminal sequences.

Impact of Peptide Sequence Modifications on DOTA-Sargastrin Properties

The N-terminal penta-Glu sequence has been a major focus of modification due to its association with high kidney retention. nih.govnih.gov

Isomeric Substitution: A more successful approach has been the replacement of the naturally occurring L-glutamic acid residues with their D-isomers. The analog PP-F11 (also known as CP04), which incorporates a sequence of six D-glutamic acid residues instead of the L-Glu chain, demonstrated an optimal biodistribution profile with improved tumor-to-kidney ratios. nih.govnih.govcolab.ws This modification effectively reduces kidney retention without compromising tumor uptake. nih.gov

Table 1: Impact of N-terminal Modifications on Biodistribution of Minigastrin Analogs

PeptideN-terminal SequenceKey FindingReference
Sargastrin Contains penta-L-Glu sequenceHigh tumor uptake, very high kidney uptake (>57%ID/g) nih.gov
MG0 Contains penta-L-Glu sequenceHigh tumor uptake, very high kidney uptake (>48%ID/g) nih.govcolab.ws
MG11 Lacks penta-Glu sequenceLower tumor uptake and low kidney uptake nih.govcolab.ws
PP-F11 (CP04) Contains hexa-D-Glu sequenceOptimal biodistribution with high tumor uptake and lower kidney retention nih.govnih.govcolab.ws

The incorporation of unnatural amino acids (UAAs) is a powerful strategy to enhance peptide stability and receptor interaction. acs.orgbitesizebio.comnih.gov UAAs are non-proteinogenic amino acids that can be chemically synthesized and incorporated into peptides. bitesizebio.comscripps.edutocris.com Their unique structures can protect the peptide backbone from enzymatic degradation. acs.orgnih.gov

C-terminal Modifications: The C-terminal region is crucial for receptor binding but is also vulnerable to enzymatic cleavage. acs.orgnih.gov Introducing N-methylated amino acids, such as N-methylnorleucine ((N-Me)Nle), into the peptide backbone creates tertiary peptide bonds that hinder metabolization. acs.org The analog MGS5, which incorporates (N-Me)Nle at position 11 and the unnatural aromatic amino acid 1-naphthylalanine (1-Nal) at position 13, showed increased resistance to enzymatic degradation and enhanced receptor interaction, leading to significantly improved tumor uptake. acs.org

N-terminal Modifications: To further enhance stability, proline, a proteinogenic amino acid that naturally forms a rigid tertiary peptide bond, has been introduced at various positions in the N-terminal sequence of stabilized analogs like MGS5. acs.org This strategy was shown to not affect CCK2R affinity while further increasing enzymatic stability and tumor uptake. acs.org

Table 2: Examples of Unnatural Amino Acid Modifications in Minigastrin Analogs

AnalogModificationPurposeOutcomeReference
Sargastrin Met replaced with Norleucine (Nle) Prevent oxidationMaintained receptor affinity nih.govresearchgate.net
MGS5 Met replaced with (N-Me)Nle ; Phe replaced with 1-Nal Increase enzymatic stability; enhance receptor interactionHighly improved biodistribution and tumor uptake acs.org
Proline-substituted MGS5 analogs Proline introduced at various N-terminal positionsIncrease conformational rigidity and enzymatic stabilityMaintained affinity, enhanced stability and tumor uptake acs.org

Cyclization: Creating a cyclic peptide from a linear sequence can improve stability against enzymatic degradation by making the peptide backbone less accessible to proteases. acs.orgnih.gov The analog cyclo-MG1 was developed by cyclizing the sequence of MG11. colab.ws This was achieved by incorporating D-Glu at position 1 and D-Lys at position 4, allowing for the formation of an internal amide bond. nih.govresearchgate.net DOTA-cyclo-MG1 was identified as a promising candidate, showing a favorable biodistribution profile with high tumor uptake and an improved tumor-to-kidney ratio. nih.govnih.gov

Multimerization: Dimerization involves linking two monomeric peptide units together. This can potentially increase the avidity of the peptide for its target receptor, leading to improved tumor retention. The divalent analog MGD5, a dimeric form of MG11, demonstrated improved tumor targeting compared to its monomeric counterpart and was highlighted as a peptide with favorable characteristics. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Variants

Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. youtube.comyoutube.com For this compound and its analogs, SAR studies have been crucial in guiding the design of improved CCK2R-targeting agents. The primary goal is to optimize the balance between receptor affinity, tumor uptake, metabolic stability, and non-target organ clearance, particularly from the kidneys. nih.govnih.gov

Key SAR findings for minigastrin analogs include:

C-terminal Heptapeptide: The C-terminal sequence (Ala-Tyr-Gly-Trp-Met/Nle-Asp-Phe-NH2) is essential for high-affinity binding to the CCK2R. Modifications in this region, unless carefully designed like the introduction of (N-Me)Nle, often lead to a loss of receptor affinity. acs.orgnih.gov

N-terminal Glutamic Acid Chain: The charge and stereochemistry of the N-terminal glutamic acid sequence are critical determinants of kidney uptake. nih.govnih.gov A strong negative charge from L-isomers (as in Sargastrin) results in high renal retention, whereas replacing them with D-isomers (as in PP-F11) significantly reduces it. nih.gov Complete removal of this chain (as in MG11) reduces kidney uptake but also diminishes tumor accumulation. nih.govcolab.ws

Methionine Substitution: The methionine residue in the binding sequence can be replaced with the isosteric unnatural amino acid norleucine (Nle) without loss of receptor affinity, as seen in Sargastrin and MGD5. nih.govresearchgate.net This substitution prevents potential in vivo oxidation of the sulfur atom in methionine.

Peptide Backbone Stabilization: Introducing modifications that increase resistance to enzymatic degradation, such as N-methylation or cyclization, generally leads to higher bioavailability and increased tumor uptake. acs.orgnih.gov For instance, the enhanced stability of MGS5 directly correlates with its superior tumor accumulation compared to less stable analogs. acs.orgnih.gov

These SAR studies have systematically guided the evolution of minigastrin analogs from early compounds like this compound, which had high tumor uptake but problematic kidney retention, to advanced candidates like DOTA-MGS5, which exhibit a highly optimized profile for potential clinical applications. nih.gov

In Vitro Preclinical Evaluation of Dota Sargastrin Biorecognition and Biostability

Receptor Binding Affinity and Selectivity for CCK2R

The initial step in evaluating a targeted radiopharmaceutical is to determine its ability to bind to the intended receptor with high affinity and selectivity.

Determination of Dissociation Constants (Kd) and Inhibition Constants (IC50) in CCK2R-Expressing Cell Lines

The binding affinity of DOTA-conjugated peptides, including analogues similar to DOTA-Sargastrin, to the CCK2R has been assessed in various preclinical studies. The half-maximal inhibitory concentration (IC50), which measures the concentration of a ligand required to displace 50% of a specific radioligand, is a common measure of binding affinity. For a series of twelve DOTA-coupled CCK2/gastrin receptor binding peptides, IC50 values were found to range from 0.2 to 3.4 nM, indicating high receptor affinity. eur.nl

Saturation binding experiments on these peptides have also demonstrated high affinity, with dissociation constants (Kd) in the nanomolar to sub-nanomolar range (10⁻⁹ to 10⁻⁸ M). eur.nl While a specific Kd value for this compound is not explicitly detailed in the reviewed literature, a study on a similar minigastrin analogue, dQ-MG-754, reported a Kd of 1.77 nM ± 0.6 nM in CCK2R-expressing cells. colab.ws

Table 1: Receptor Binding Affinity of DOTA-conjugated Minigastrin Analogues for CCK2R

Parameter Value Cell Line Reference
IC50 Range 0.2 - 3.4 nM Human Tumour Tissue Sections eur.nl
Kd Range 10⁻⁹ - 10⁻⁸ M A431-CCK2R eur.nl
Kd (dQ-MG-754) 1.77 ± 0.6 nM CCK2R-expressing cells colab.ws

Assessment of Binding to Other Receptor Subtypes

The selectivity of a radiopharmaceutical is crucial to minimize off-target effects. Ideally, the compound should bind with high affinity to the target receptor (CCK2R) and with significantly lower affinity to other receptor subtypes. While the reviewed literature emphasizes the high affinity of DOTA-minigastrin analogues for the CCK2R, specific data on the binding profile of this compound to a broad panel of other receptor subtypes is not extensively detailed in the available research. The focus of the cited studies was primarily on the interaction with the CCK2R.

Cellular Internalization Kinetics and Mechanisms

Following receptor binding, the internalization of the radiopharmaceutical-receptor complex is a critical step for delivering the radioactive payload into the tumor cell, which is particularly important for therapeutic applications.

Time-Dependent Cellular Uptake Studies

Studies on DOTA-conjugated minigastrin analogues have consistently shown high levels of internalization in CCK2R-expressing cells. colab.ws Internalization is typically determined by incubating the radiolabeled peptide with receptor-expressing cells at 37°C for various time points. For a series of DOTA-conjugated peptides, high levels of internalization were observed, with experiments conducted for up to 120 minutes. eur.nl Studies on similar DOTA-minigastrin analogues have shown a time-dependent increase in cellular uptake, with significant internalization observed after just 15 minutes and continuing to increase for up to 4 hours. nih.gov

Table 2: Cellular Internalization of DOTA-conjugated Minigastrin Analogues in CCK2R-Expressing Cells

Time Point Cellular Uptake (% of applied radioactivity) Cell Line Reference
15 min >10% A431-CCK2R nih.gov
120 min High levels observed AR42J, A431-CCK2R eur.nl
4 hours ≥60% A431-CCK2R nih.gov

Receptor-Mediated Endocytosis Pathways

The internalization of minigastrin analogues is understood to occur via receptor-mediated endocytosis. researchgate.net This process involves the binding of the ligand to its receptor, followed by the invagination of the cell membrane to form vesicles that transport the ligand-receptor complex into the cell. nih.gov For minigastrin analogues, this process has been shown to involve clathrin-coated pits and the protein dynamin. nih.gov Further research on ¹⁷⁷Lu-DOTA-sargastrin has indicated that active transport mechanisms are decisive for its cellular accumulation and that besides receptor-mediated endocytosis, fluid-phase endocytosis may also play a significant role. researchgate.net Once internalized, the receptor-ligand complex can be trafficked to different cellular compartments, with some receptors being recycled back to the cell surface while the ligand may be transported to lysosomes for degradation. messiah.edu

Enzymatic Degradation and Metabolic Stability Assessment

The stability of a radiopharmaceutical in biological fluids is a critical determinant of its in vivo performance. Peptides are susceptible to degradation by various enzymes present in the blood and tissues.

The metabolic stability of DOTA-conjugated minigastrin analogues has been a key area of investigation. A comparative study on the stability of twelve different ¹⁷⁷Lu-labeled DOTA-minigastrin/CCK conjugates in human serum revealed variable stability, with calculated half-lives ranging from 4.5 to 198 hours. researchgate.net A major cleavage site for all minigastrin derivatives was identified between the Aspartate (Asp) and Phenylalanine (Phe)-NH₂ residues at the C-terminal end. researchgate.net The sequence of this compound is reported as DOTA-Gln-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂. researchgate.net The replacement of Methionine (Met) with Norleucine (Nle) in the Sargastrin sequence is a strategy aimed at improving stability against oxidation. nih.gov Studies on other stabilized minigastrin analogues have shown that modifications to the C-terminal sequence can significantly enhance stability against enzymatic degradation. ru.nl

Table 3: Metabolic Stability of DOTA-Minigastrin Analogues

Parameter Finding Reference
Half-life in Human Serum 4.5 to 198 hours (for a series of 12 analogues) researchgate.net
Major Cleavage Site Between Asp and Phe-NH₂ at the C-terminus researchgate.net
Stabilization Strategy Replacement of Met with Nle in Sargastrin nih.gov

In Vitro Protein Binding and Lipophilicity Studies

The extent of plasma protein binding and the lipophilicity of this compound are important pharmacokinetic parameters that influence its distribution, clearance, and tumor uptake.

Protein Binding: Plasma protein binding affects the bioavailability of a drug or radiopharmaceutical. A high degree of protein binding can prolong the circulation half-life, potentially leading to increased accumulation in tumor tissue. In vitro protein binding of DOTA-conjugated peptides is typically assessed by incubation with human serum. Studies on various DOTA-peptides have shown a wide range of protein binding percentages. For example, some DOTA-peptides exhibit protein binding of around 35-50%. researchgate.net In one comparative study, a DOTA-minigastrin analog showed a protein binding of 41.0% at 4 hours, which was a threefold increase compared to another analog. nih.gov This increased protein binding was hypothesized to enhance systemic circulation and tumor interaction. nih.gov

Lipophilicity: Lipophilicity is a key physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically determined by measuring the distribution coefficient (log D) in an octanol/water system. The log D value indicates the compound's preference for a lipid versus an aqueous environment. DOTA-conjugated peptides are generally hydrophilic in nature. For instance, various ¹⁷⁷Lu-labeled DOTA-Substance P analogues have shown logP values in the range of -2.5 to -5.0, indicating high hydrophilicity. researchgate.net The log D values for other DOTA-minigastrin analogs were found to be in the range of -1.75 to -2.05. acs.org The lower hydrophilicity (higher log D value) of a compound can sometimes correlate with increased protein binding. nih.gov

Table 2: Illustrative In Vitro Protein Binding and Lipophilicity of DOTA-Conjugated Peptides This table presents representative data for DOTA-conjugated peptides as specific data for this compound was not available in the searched literature.

CompoundProtein Binding (%)log D / log P ValueReference
[¹³¹I]I-GRGDYV~35%Hydrophilic researchgate.net
[99mTc]Tc(CO)3-GRGDHV~50%Hydrophilic researchgate.net
¹¹¹In-DOTA-MGS5Comparable to 33.0%-1.87 ± 0.05 nih.gov
¹¹¹In-DOTA-MG1110.1% (at 4 h)Not Specified nih.gov
[¹¹¹In]In-DOTA-Peptide 253.4 ± 0.2% (at 24 h)-1.75 ± 0.10 acs.org
[¹⁷⁷Lu]DOTA-SP AnaloguesNot Specified-2.5 to -5.0 researchgate.net

Preclinical in Vivo Evaluation of Dota Sargastrin Targeting and Pharmacokinetic Profiles

Biodistribution Studies in Receptor-Positive and Receptor-Negative Animal Models

Biodistribution studies are fundamental to characterizing a radiopharmaceutical's potential. These studies involve injecting the radiolabeled compound into animal models and determining its concentration in various tissues and organs at different time points. For DOTA-Sargastrin, these studies have been performed with the peptide labeled with Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu). cam.ac.ukresearchgate.netresearchgate.netnih.gov

In studies using mice with CCK2/gastrin receptor-expressing tumors, ¹¹¹In-DOTA-Sargastrin demonstrated moderate uptake in the target tumor tissue. nih.govcam.ac.ukresearchgate.net The uptake in these receptor-positive tumors was evaluated at 1 and 4 hours post-injection. cam.ac.ukresearchgate.net While specific percentage of injected dose per gram (%ID/g) values for this compound in tumors are part of a comparative study, it was noted as having "moderate tumour uptake" in comparison to other gastrin analogues. nih.govcam.ac.ukresearchgate.net

A defining characteristic of this compound's pharmacokinetic profile is its exceptionally high accumulation in the kidneys. nih.govcam.ac.ukresearchgate.net Biodistribution studies revealed that at both 1 and 4 hours post-injection, the kidney uptake of ¹¹¹In-DOTA-Sargastrin was markedly elevated, with values reported to be higher than 48% ID/g. nih.govcam.ac.ukresearchgate.net This high renal retention is a significant concern as it can lead to a high radiation dose to the kidneys, potentially limiting the therapeutic application of the compound. nih.gov

Studies with ¹⁷⁷Lu-DOTA-sargastrin also show rapid kidney uptake with a minimal decrease over time. nih.gov In contrast to the high kidney accumulation, the clearance from the blood is generally rapid, a common feature for small peptides.

The following table summarizes the biodistribution data for ¹¹¹In-DOTA-Sargastrin in a comparative study.

PeptideTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Time Point
¹¹¹In-DOTA-SargastrinModerate> 481h and 4h

Investigation of Renal Accumulation Mechanisms

The significant renal uptake of this compound has prompted investigations into the underlying biological mechanisms. Understanding how the kidneys handle this peptide is crucial for developing strategies to reduce its retention and potential nephrotoxicity. nih.govresearchgate.netnih.gov

Research indicates that active transport mechanisms are critical for the cellular accumulation of ¹⁷⁷Lu-DOTA-sargastrin in the kidneys. researchgate.netnih.gov The reabsorption of peptides from the glomerular filtrate in the proximal tubules is a complex process involving several transporters.

One line of investigation has focused on the endocytic receptors megalin and cubilin, which are highly expressed in the renal proximal tubule and are responsible for the reabsorption of many filtered proteins and peptides. nih.gov Studies using megalin ligands and low-temperature conditions have shown that receptor-mediated endocytosis via megalin, as well as fluid phase endocytosis (FPE), are significantly involved in the cellular uptake of ¹⁷⁷Lu-DOTA-sargastrin. researchgate.netnih.gov

Another approach explored the involvement of organic anion transporters (OATs). A study in Wistar rats demonstrated that co-injection of para-aminohippurate (PAH), a substrate for OATs, significantly reduced the renal accumulation of ¹⁷⁷Lu-DOTA-sargastrin. nih.govsnmjournals.org This suggests that OAT1 and OAT3 are involved in the elimination pathway of this peptide. nih.gov The reduction in kidney uptake was notable at various time points, with the most significant effect observed within the first hour after injection. nih.gov

The table below shows the reduction in renal uptake of ¹⁷⁷Lu-DOTA-sargastrin when co-injected with para-aminohippurate (PAH) compared to a saline (NaCl) control.

CompoundTime PointRelative Change in Kidney Uptake with PAH vs. NaCl
¹⁷⁷Lu-DOTA-sargastrin0.5 h-41%
¹⁷⁷Lu-DOTA-sargastrin1 h-40%
¹⁷⁷Lu-DOTA-sargastrin4 h-43%
¹⁷⁷Lu-DOTA-sargastrin24 h-40%

Data from a study in Wistar rats. snmjournals.org

Influence of Co-administration of Modulating Agents on Renal Uptake Mechanisms

The renal uptake of radiolabeled peptides is a critical factor in their preclinical evaluation, as high retention can lead to nephrotoxicity. Studies have investigated the co-administration of modulating agents to reduce the renal accumulation of this compound.

One such agent is sodium para-aminohippurate (PAH). In preclinical studies with Wistar rats, the co-injection of a PAH solution was evaluated for its effect on the renal uptake of various radiopharmaceuticals, including [¹⁷⁷Lu]Lu-DOTA-sargastrin. nih.govresearcher.life The rationale is that PAH is excreted via glomerular filtration and tubular secretion using organic anion transporters (OATs), and at high concentrations, it may saturate these transporters, thereby reducing the renal accumulation of other compounds cleared by similar pathways. researcher.life

The results demonstrated that co-injection of PAH significantly reduced the renal uptake of [¹⁷⁷Lu]Lu-DOTA-sargastrin. nih.gov Specifically, a 40% reduction in kidney accumulation was observed for [¹⁷⁷Lu]Lu-DOTA-sargastrin when co-administered with PAH compared to a sodium chloride solution. nih.gov This effect was most pronounced within the first hour after injection, which aligns with the rapid pharmacokinetics of PAH. nih.gov These findings suggest that tubular secretion and anion transporters may play a role in the renal handling of this compound. researcher.life

Other strategies to reduce the high kidney uptake of gastrin analogues like sargastrin include the co-injection of albumin fragments, gelatin-based plasma expanders, or polyglutamic acid chains. nih.gov It has been noted that for the gastrin analogue ¹¹¹In-labelled MG0, which exhibits similarly high kidney retention to sargastrin, oligo-glutamic acid chains of more than five amino acids were effective in reducing renal accumulation. nih.gov The co-infusion of positively charged amino acids like lysine (B10760008) and arginine is a well-known strategy for other peptides, such as somatostatin (B550006) analogues, to competitively inhibit reabsorption via the megalin and/or cubilin receptors in the proximal tubules. nih.gov

Table 1: Effect of Co-administered Agents on Renal Uptake of [¹⁷⁷Lu]Lu-DOTA-sargastrin and Other Peptides

Radiopharmaceutical Co-administered Agent % Reduction in Renal Uptake (at 1h p.i.) Reference
[¹⁷⁷Lu]Lu-DOTA-sargastrin Para-aminohippurate 40% nih.gov
[¹⁷⁷Lu]Lu-DOTATOC Para-aminohippurate 46% nih.govresearcher.life
[¹⁷⁷Lu]Lu-DOTATATE Para-aminohippurate 83% nih.govresearcher.life
[¹⁷⁷Lu]Lu-DOTA-JR11 Para-aminohippurate 63% nih.govresearcher.life

Fluid Phase Endocytosis in Renal Cellular Accumulation

The mechanisms underlying the cellular accumulation of this compound in the kidneys are complex and involve active transport processes. researchgate.netnih.gov Besides receptor-mediated endocytosis, fluid phase endocytosis (FPE) has been identified as a significant contributor to the uptake of ¹⁷⁷Lu-labeled gastrin analogues, including [¹⁷⁷Lu]Lu-DOTA-sargastrin. researchgate.netnih.gov

In vitro studies were conducted to elucidate these mechanisms. researchgate.netnih.govnlk.cz The research employed various inhibitors to differentiate between transport pathways. The use of megalin ligands, such as receptor-associated protein (RAP) and albumin, as well as low-temperature conditions, significantly decreased the accumulation of all studied peptides, confirming the role of active, receptor-mediated processes. researchgate.netnih.gov

To specifically investigate the contribution of FPE, the inhibitor rottlerin (B1679580) was used. researchgate.netnih.gov The results showed that rottlerin caused a concentration-dependent inhibition of the cellular accumulation of the tested radiopeptides, including [¹⁷⁷Lu]Lu-DOTA-sargastrin. researchgate.netnih.gov This finding indicates that FPE is an important mechanism for the internalization of this compound into renal cells. researchgate.net In contrast, studies using cells transfected with human organic anion transporters (hOAT1) or human organic cation transporters (hOCT2) found no significant involvement of these specific SLC transporters in the uptake of the intact [¹⁷⁷Lu]Lu-DOTA-sargastrin peptide. researchgate.netnih.gov

In Vivo Metabolic Stability and Excretion Pathways

The in vivo behavior of this compound is characterized by rapid pharmacokinetics, moderate tumor uptake, but notably high metabolic instability and predominant renal excretion. nih.govcam.ac.uk

Biodistribution studies in mice bearing cholecystokinin (B1591339) 2 (CCK2) receptor-expressing tumors showed that ¹¹¹In-labelled sargastrin displayed moderate tumor uptake at 1 and 4 hours post-injection. nih.govcam.ac.uk However, this was accompanied by very high uptake and retention in the kidneys. nih.govcam.ac.uk

Table 2: Biodistribution of [¹¹¹In]In-DOTA-Sargastrin in Mice (%ID/g)

Time Post-Injection Tumor Kidney Reference
1 hour 11.8 ± 3.1 57.2 ± 3.4 nih.gov
4 hours 9.83 ± 4.3 60.3 ± 4.8 nih.gov

The high kidney values highlight that the compound is cleared from the body primarily through the renal system. nih.govacs.org However, the radiolabeled peptide undergoes significant and rapid enzymatic degradation in vivo. thno.org Metabolic studies on similar minigastrin analogues have shown that even at short time points after injection, only metabolized peptide fragments are typically detected in urine. thno.orgresearchgate.net Mass spectrometry analysis of minigastrin derivatives revealed a major cleavage site between the aspartic acid (Asp) and phenylalanine (Phe) residues at the C-terminal end of the peptide, a region crucial for receptor binding. researchgate.net This rapid in vivo degradation is a significant characteristic of the metabolic profile of linear minigastrin peptides like sargastrin. thno.orgresearchgate.net The excretion pathway is therefore dominated by the renal clearance of these smaller, radiolabeled metabolites. acs.orgresearchgate.net

Comparative Preclinical Research on Dota Sargastrin and Other Cck2r Targeting Peptides

Head-to-Head Comparison of Synthetic and Radiochemical Efficiencies

The synthesis of CCK2R-targeting peptides, including DOTA-Sargastrin and its analogs, is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov Following purification, the peptide is conjugated with a bifunctional chelator, most commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which allows for stable complexation with various diagnostic and therapeutic radiometals. nih.govnih.gov

The radiolabeling process for these DOTA-conjugated peptides is generally efficient and robust. Studies comparing multiple peptides, including this compound, DOTA-MG0, and PP-F11, demonstrate that high radiochemical purity can be consistently achieved. nih.gov For instance, labeling with Indium-111 (¹¹¹In) by incubation with ¹¹¹InCl₃ at elevated temperatures (e.g., 95°C for 30 minutes) is a standard procedure. nih.gov

Similarly, high radiolabeling yields have been reported for other analogs with different radiometals. The minigastrin analog CP04 (also known as PP-F11) has been efficiently labeled with Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y), with radiochemical yields consistently exceeding 90%. viamedica.pl The synthesis of bimodal imaging probes based on different chelator scaffolds, such as TRAP and Fusarinine C (FSC), also reported high radiochemical yields and purity for ⁶⁸Ga-labeling. mdpi.comresearchgate.net These findings indicate that the fundamental synthetic and radiochemical procedures for producing DOTA-conjugated minigastrin peptides are well-established and highly efficient across a range of different peptide sequences and radiometals.

Peptide AnalogRadionuclide(s)Reported Radiolabeling Yield/PurityReference
This compound¹¹¹InHigh radiochemical purity nih.gov
CP04 (PP-F11)⁹⁰Y, ¹⁷⁷Lu, ⁶⁸Ga>90% yield viamedica.pl
[⁶⁸Ga]Ga-CyTMG⁶⁸GaHigh yield and purity mdpi.com
[⁶⁸Ga]Ga-CyFMG⁶⁸GaHigh yield and purity mdpi.com
[⁶⁸Ga]IP-001⁶⁸Ga~44% yield, ~94% purity unict.it

Comparative Enzymatic Stability and In Vivo Metabolic Fate

A major hurdle for the clinical use of linear minigastrin analogs, including this compound, is their low in vivo stability due to rapid enzymatic degradation. nih.govacs.org While many peptides show high stability in vitro in human serum, they are often metabolized quickly in vivo. researchgate.netacs.org This discrepancy underscores the importance of in vivo metabolic studies.

Comparative analyses have starkly illustrated the impact of stabilization strategies. For instance, when comparing two analogs, ¹¹¹In-DOTA-MGS1 and ¹¹¹In-DOTA-MGS4, in mice, a dramatic difference was observed. At 10 minutes post-injection, no intact ¹¹¹In-DOTA-MGS1 was found in the blood. In contrast, over 75% of ¹¹¹In-DOTA-MGS4, which contains stabilizing N-methylated amino acids, remained intact. nih.govthno.org This demonstrates that specific, targeted amino acid substitutions can profoundly protect the peptide from degradation.

Subsequent research has built upon this principle. Analogs incorporating proline substitutions have shown 57–79% intact radiopeptide in the blood of mice one hour after injection. nih.gov A novel stabilized analog based on DOTA-MGS5 showed over 56% intact peptide at the 1-hour time point. mdpi.com Another derivative of DOTA-MGS5 achieved a remarkable 98.4% intactness in blood at 10 minutes post-injection. mdpi.com This enhanced stability is directly linked to improved tumor targeting, as the intact peptide remains in circulation longer, allowing for greater accumulation at the tumor site. nih.gov

Peptide Analog% Intact in Mouse BloodTime PointReference
¹¹¹In-DOTA-MGS1 0%10 min nih.govthno.org
¹¹¹In-DOTA-MGS4 >75%10 min nih.govthno.org
Proline-Substituted Analogs 57 - 79%1 hour nih.gov
Novel Stabilized MG Analog >56%1 hour mdpi.com
[¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5 98.4 ± 0.1%10 min mdpi.com

Comparative Biodistribution and Pharmacokinetic Assessments in Animal Models

Biodistribution studies in tumor-bearing animal models are essential for assessing the ultimate potential of a radiopharmaceutical. These studies directly compare tumor uptake against accumulation in non-target organs, particularly the kidneys and stomach, which also express CCK2R. nih.gov

A head-to-head comparison of 12 different ¹¹¹In-labeled minigastrin analogs in mice with CCK2R-expressing tumors provided critical insights. cam.ac.uk The study found that linear peptides like this compound and DOTA-MG0 displayed moderate tumor uptake but were plagued by extremely high kidney retention, with uptake values exceeding 48% of the injected dose per gram (%ID/g). cam.ac.ukcolab.ws This level of renal accumulation is a significant barrier to therapeutic applications. In the same study, the analog PP-F11 (CP04), which features a modified N-terminal sequence of six D-Glu residues, exhibited a more favorable biodistribution profile with better tumor-to-kidney ratios. cam.ac.uk

The direct link between enzymatic stability and tumor uptake is clearly demonstrated in biodistribution data. The highly stable ¹¹¹In-DOTA-MGS4 showed a tumor uptake of 10.40 %ID/g at 4 hours post-injection, a nearly 8.5-fold increase compared to the unstable ¹¹¹In-DOTA-MGS1 (1.23 %ID/g). thno.org Even more advanced, stabilized analogs have achieved tumor uptake values as high as 48.1 %ID/g, significantly outperforming earlier compounds like PP-F11 (6-9 %ID/g). mdpi.com These results confirm that enhancing metabolic stability is the most effective strategy for improving the tumor-targeting properties of minigastrin-based radiopharmaceuticals.

Peptide Analog (¹¹¹In-labeled)Tumor Uptake (%ID/g)Kidney Uptake (%ID/g)Time PointReference
This compound Moderate>484 hours cam.ac.ukcolab.ws
DOTA-MG0 Moderate>484 hours cam.ac.ukcolab.ws
PP-F11 (CP04) ~6 - 9Lower than Sargastrin4 hours cam.ac.ukmdpi.com
DOTA-MGS1 1.23 ± 0.151.05 ± 0.094 hours thno.org
DOTA-MGS4 10.40 ± 2.212.46 ± 0.484 hours thno.org
Proline-Substituted Analogs (¹⁷⁷Lu) 28.6 - 34.74 - 74 hours acs.org
DOTA-[(N-Me)1Nal⁸]MGS5 48.1 ± 9.2High4 hours mdpi.com

Influence of Chelator Type on In Vivo Performance

However, other studies have revealed a more distinct influence. A direct comparison of two chelator scaffolds, TRAP and FSC, used as the core for bimodal imaging probes, showed that the chelator choice affected renal accumulation and retention at later time points. mdpi.comresearchgate.net The stability of the radiometal-chelator complex itself is also critical; for example, ⁶⁴Cu-labeled analogs showed high tumor uptake but also high non-target tissue accumulation, likely due to some instability of the copper complex. nih.gov

Furthermore, the identity of the chelated metal ion within the same DOTA cage can alter the molecule's properties. One study suggested that the coordination of Gallium, Lutetium, and Yttrium within the DOTA complex of CP04 differs, which may lead to different biological properties. viamedica.pl This was supported by findings with a DOTA-MGS5 analog, where changing the radiometal from ⁶⁸Ga to ¹⁷⁷Lu resulted in a more than two-fold increase in tumor uptake (15.7 %ID/g for ⁶⁸Ga vs. 35.1 %ID/g for ¹⁷⁷Lu), indicating a significant "metal effect" on the in vivo targeting capabilities. researchgate.net

Analysis of Structure-Biodistribution Relationships Across Analogs

The large body of comparative preclinical data has enabled a detailed analysis of structure-biodistribution relationships for minigastrin analogs. Several key structural features have been identified that critically influence in vivo performance:

C-Terminal Stabilization: The C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) is essential for receptor binding but is also a primary site of enzymatic attack. Introducing N-methylated amino acids into this region, as seen in DOTA-MGS4 and the DOTA-MGS5 series, dramatically enhances metabolic stability. nih.govmdpi.com This increased stability directly translates to prolonged circulation time and substantially higher tumor accumulation compared to non-stabilized analogs. thno.orgmdpi.com

Backbone Modifications: Introducing conformational rigidity into the peptide backbone is another effective stabilization strategy. This has been achieved by incorporating proline into the N-terminal part of the peptide sequence, which leads to enhanced enzymatic stability and improved tumor uptake. nih.govacs.org Cyclization of the peptide, as explored with cyclo-MG1, is another approach to increase stability and has been shown to result in favorable biodistribution with low kidney retention. cam.ac.ukresearchgate.net

Table of Mentioned Compounds

Abbreviation / NameFull Name / Sequence
This compound DOTA-pGlu-Gly-Pro-Trp-Leu-(Glu)₅-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂
CCK2R Cholecystokinin-2 Receptor
DOTA 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DTPA Diethylenetriaminepentaacetic acid
TRAP Triazacyclononane-phosphinic acid
FSC Fusarinine C
MG0 DOTA-(Glu)₅-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂
PP-F11 / CP04 DOTA-(D-Glu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂
PP-F11N DOTA-(D-Glu)₆-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂
DOTA-MG11 DOTA-D-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂
DOTA-MGS1 DOTA-D-Glu-Ala-Tyr-Gly-Trp-Met-Asp-1Nal -NH₂
DOTA-MGS2 DOTA-D-Glu-Ala-Tyr-Gly-Trp-Hpg -Asp-1Nal -NH₂
DOTA-MGS3 DOTA-D-Glu-Ala-Tyr-Gly-Trp(For) -Met-Asp-1Nal -NH₂
DOTA-MGS4 DOTA-D-Glu-Ala-Tyr-Gly-(N-Me)Trp -(N-Me)Met -Asp-Phe-NH₂
DOTA-MGS5 DOTA-D-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle -Asp-1Nal -NH₂
cyclo-MG1 DOTA-cyclo(1,9)[γ-D-Glu¹,desGlu²⁻⁶,D-Lys⁹]MG
[⁶⁸Ga]Ga-CyTMG ⁶⁸Ga-TRAP-(SulfoCy5.5)-(MGS5)₂
[⁶⁸Ga]Ga-CyFMG ⁶⁸Ga-FSC-(SulfoCy5.5)-(MGS5)₂
IP-001 DOTA-conjugated Z-360 analog
[⁶⁸Ga]Ga-DOTA-GA12 [⁶⁸Ga]Ga-DOTA-[D-Glu]₂-D-Ala-[D-Glu]₃-Ala-Tyr-NMeGly-Trp-NMeNle-Asp-Nal-NH₂
[⁶⁸Ga]Ga-DOTA-GA13 [⁶⁸Ga]Ga-DOTA-[D-Glu]₂-D-Ala-[D-Glu]₂-D-Ala-Ala-Tyr-NMeGly-Trp-NMeNle-Asp-Nal-NH₂

Molecular and Cellular Mechanisms of Dota Sargastrin Action

Molecular Interactions with CCK2R at the Cellular Level

DOTA-Sargastrin, like other gastrin analogues, interacts with the CCK2R with high affinity. nih.gov The binding specificity is primarily dictated by the C-terminal tetrapeptide amide sequence, Trp-Met-Asp-Phe-NH₂, which is shared between gastrin and cholecystokinin (B1591339) (CCK) peptides. nih.gov this compound is a derivative of human gastrin-I where the methionine (Met) residue is replaced by norleucine (Nle) to prevent oxidation, a modification that helps maintain high receptor affinity. nih.gov

The interaction occurs at the extracellular surface of the target cell. Molecular modeling and mutagenesis studies have identified key residues within the CCK2R that are crucial for binding. The C-terminal portion of the gastrin analogue enters a cavity formed by the transmembrane helices of the receptor. nih.gov Specific interactions, such as salt bridges between the aspartic acid of the peptide and arginine residues (Arg356 and Arg215) on the receptor, are critical for a stable bond. nih.gov The N-terminal part of the molecule, which includes the DOTA chelator, is positioned at the entrance of the binding site and is largely exposed to the solvent, generally not interfering with the receptor-binding portion of the peptide.

The binding of this compound, an agonist, induces a conformational change in the CCK2R. This structural shift is the initial step that triggers the downstream signaling pathways and the process of receptor internalization.

Intracellular Trafficking and Fate of Internalized this compound Conjugates

Upon binding this compound, the ligand-receptor complex is rapidly internalized by the cell. This process is a hallmark of agonist-induced receptor regulation for many GPCRs. Studies on CCK2R have shown that internalization occurs primarily through a clathrin-mediated endocytosis pathway. nih.gov This pathway involves the recruitment of β-arrestins and the GTPase dynamin to form clathrin-coated pits at the plasma membrane, which then invaginate to form intracellular vesicles containing the this compound-CCK2R complex. nih.govresearchgate.net

Once inside the cell, these vesicles are directed into the endosomal system. The initial destination is the early endosome, a sorting station within the cell. This has been visualized through confocal microscopy, showing co-localization of the internalized CCK2R with Rab5, a protein marker for early endosomes, shortly after agonist stimulation. nih.govresearchgate.net Within the acidic environment of the endosome, the ligand may dissociate from the receptor, and both components are sorted for their subsequent cellular fate. The this compound conjugate remains trapped with the receptor within these endocytic vesicles for extended periods. nih.gov

Marker ProteinCellular CompartmentRole in TraffickingTime of CCK2R Co-localization
Rab5 Early EndosomesInitial sorting of internalized cargo0-1 hour post-stimulation nih.govresearchgate.net
Rab7 Late Endosomes / LysosomesDirecting cargo for degradation5-6 hours post-stimulation researchgate.net
Rab11 Recycling EndosomesReturning receptors to the cell surface>2 hours post-stimulation researchgate.net

Receptor Recycling and Degradation Pathways

Following internalization and sorting in the early endosomes, the CCK2R does not appear to undergo rapid recycling back to the plasma membrane. Instead, the primary fate of the agonist-bound receptor is trafficking to late endosomes and subsequently to lysosomes for degradation. nih.gov This is evidenced by the co-localization of the internalized receptor with Rab7, a marker for late endosomes, at later time points (e.g., 5-6 hours) following agonist exposure. researchgate.net

Biological Processes Influenced by this compound Binding

The binding of this compound to CCK2R initiates a complex network of intracellular signaling pathways that regulate various cellular functions. As a GPCR, CCK2R primarily couples to Gq and Gα12/13 proteins. researchgate.netnih.gov

Activation of the Gq protein stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org

IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. frontiersin.org

DAG , along with the increased Ca²⁺, activates protein kinase C (PKC) isoforms. nih.gov

These initial events trigger several downstream signaling cascades, including:

Mitogen-Activated Protein Kinase (MAPK) Pathway : Activation of PKC and other signaling molecules can lead to the phosphorylation and activation of the MAPK pathway (including ERK1/2), which is a crucial regulator of cell proliferation, differentiation, and survival. nih.govfrontiersin.org

PI3K/AKT Pathway : CCK2R activation can also stimulate the Phosphoinositide 3-kinase (PI3K)/AKT pathway, another critical signaling route that promotes cell survival and inhibits apoptosis (programmed cell death). researchgate.netnih.gov

Src and p125fak activation : These non-receptor tyrosine kinases can also be activated downstream of CCK2R, contributing to cell growth and migration. nih.gov

The culmination of these signaling events leads to several key biological processes. In cancer cells overexpressing CCK2R, this compound binding can promote cell proliferation, increase DNA synthesis, and inhibit apoptosis. nih.govfrontiersin.org In a physiological context, such as in the stomach, this signaling pathway is responsible for stimulating gastric acid secretion. nih.gov

Conceptual Framework for Dota Sargastrin in Preclinical Molecular Imaging and Targeted Delivery

Preclinical Application of DOTA-Sargastrin as a Molecular Imaging Probe

This compound is a conjugate molecule comprising the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and Sargastrin, a synthetic analogue of human gastrin-I. Sargastrin targets the cholecystokinin-2 receptor (CCK2R), which is overexpressed in several human cancers, most notably medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC). uibk.ac.atnih.gov This specific receptor-ligand interaction forms the basis of its use as a molecular imaging probe.

The DOTA component serves as a versatile chelator for various radiometals, allowing for its use in different imaging modalities. For instance, when chelated with Gallium-68 (⁶⁸Ga), it becomes a positron emission tomography (PET) tracer, iaea.org while labeling with Indium-111 (¹¹¹In) allows for single-photon emission computed tomography (SPECT) imaging. snmjournals.orgnih.gov

Preclinical studies have demonstrated the potential of radiolabeled this compound for imaging CCK2R-expressing tumors. In a comparative in vivo study in mice bearing CCK2R-transfected tumors, ¹¹¹In-labeled this compound exhibited high tumor uptake. snmjournals.orgnih.govresearchgate.net However, a significant challenge identified in these preclinical evaluations is the high renal uptake and retention of the probe. snmjournals.orgnih.govthno.org This is a critical consideration for its clinical translation, as high radioactivity in the kidneys can lead to nephrotoxicity.

The following table summarizes key findings from a preclinical biodistribution study of ¹¹¹In-labeled this compound in mice with CCK2R-expressing tumors.

Table 1: Preclinical Biodistribution of ¹¹¹In-DOTA-Sargastrin in CCK2R-Expressing Tumor Model

Tissue Uptake (%ID/g) at 1h p.i. Uptake (%ID/g) at 4h p.i.
CCK2R+ Tumor 11.8 ± 3.13 9.83 ± 4.3
Kidney 57.2 ± 3.4 60.3 ± 4.8
Blood 1.5 ± 0.2 0.4 ± 0.1
Liver 0.8 ± 0.1 0.6 ± 0.1
Spleen 0.3 ± 0.1 0.2 ± 0.0
Pancreas 1.2 ± 0.2 1.0 ± 0.2
Stomach 2.5 ± 0.4 2.1 ± 0.3

Data represents mean ± standard deviation of the percentage of injected dose per gram of tissue (%ID/g) in a preclinical mouse model. snmjournals.orgnih.govresearchgate.net

The data clearly illustrates the high affinity of this compound for CCK2R-positive tumors, but also underscores the challenge of high renal accumulation. This has prompted further research into modifying the structure of this compound to improve its pharmacokinetic profile.

This compound as a Scaffold for Targeted Radiopharmaceutical Development

The initial preclinical findings for this compound have established it as a valuable scaffold for the development of second-generation radiopharmaceuticals with improved properties. The core structure—a CCK2R-targeting peptide coupled to a DOTA chelator—provides a robust platform for systematic modifications aimed at enhancing tumor-to-kidney uptake ratios.

Researchers have explored several strategies to optimize the performance of gastrin-based radiopharmaceuticals, using the insights gained from studies involving this compound and other minigastrin analogues. These strategies include:

Modification of the Peptide Sequence: Altering the amino acid sequence, particularly the N-terminal pentaglutamic acid sequence of gastrin analogues, has been shown to significantly impact kidney uptake. snmjournals.org Deletion or substitution of these residues can lead to a marked reduction in renal retention, although sometimes at the cost of reduced tumor uptake. snmjournals.org

Dimerization and Cyclization: Creating dimeric or cyclized versions of the peptide can enhance receptor binding affinity and in vivo stability. nih.gov For example, a divalent minigastrin analogue, MGD5, demonstrated improved tumor targeting compared to its monomeric counterpart in preclinical models. nih.gov

The development of new analogues based on the this compound framework aims to achieve a higher therapeutic index, which is a critical determinant for the success of peptide receptor radionuclide therapy (PRRT). By chelating therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) to these optimized peptides, a targeted cytotoxic radiation dose can be delivered to tumor cells while minimizing damage to healthy tissues like the kidneys. uibk.ac.at

The following table presents a comparison of tumor and kidney uptake for this compound and a modified minigastrin analogue, highlighting the impact of structural modifications.

Table 2: Comparative Biodistribution of this compound and a Modified Analogue (¹¹¹In-labeled)

Compound CCK2R+ Tumor Uptake (%ID/g at 4h p.i.) Kidney Uptake (%ID/g at 4h p.i.) Tumor-to-Kidney Ratio
This compound 9.83 ± 4.3 60.3 ± 4.8 0.16
¹¹¹In-DOTA-MGS4 (modified) 10.40 ± 2.21 3.98 ± 0.59 2.61

Data from preclinical studies in mice with CCK2R-expressing tumors. snmjournals.orgnih.govthno.org

This comparative data illustrates the potential for significant improvements in the tumor-to-kidney ratio through strategic modifications of the peptide scaffold, a key focus in the ongoing development of CCK2R-targeting radiopharmaceuticals.

Advantages of Peptide-Based Targeting Vectors in Research

Peptide-based targeting vectors, such as Sargastrin, offer several distinct advantages in the research and development of molecular imaging probes and targeted therapies. These advantages contribute to their widespread investigation and growing importance in nuclear medicine and oncology.

High Receptor Affinity and Specificity: Peptides can be designed to bind to their target receptors with high affinity and specificity, comparable to that of monoclonal antibodies. This ensures that the imaging or therapeutic agent is concentrated at the site of disease, leading to a high signal-to-background ratio in imaging and minimizing off-target toxicity in therapy.

Favorable Pharmacokinetics: Compared to larger molecules like antibodies, peptides generally exhibit more rapid clearance from the bloodstream and non-target tissues. uibk.ac.at This rapid clearance is advantageous for imaging applications, as it allows for the acquisition of high-contrast images shortly after administration.

Good Tissue Penetration: The relatively small size of peptides facilitates better penetration into tumor tissue, enabling them to reach target cells that may be inaccessible to larger targeting vectors. tums.ac.ir This is particularly important for solid tumors with a dense stroma.

Ease of Synthesis and Modification: Peptides can be readily synthesized and modified using well-established chemical methods. uibk.ac.at This allows for the straightforward incorporation of chelators for radiolabeling, as well as modifications to the peptide sequence to optimize properties such as stability, affinity, and biodistribution.

Good Biocompatibility and Low Immunogenicity: As they are composed of naturally occurring amino acids, peptides are generally well-tolerated and have a low potential to elicit an immune response. This is a significant advantage over some other types of targeting molecules.

The following table summarizes the key advantages of peptide-based targeting vectors.

Table 3: Advantages of Peptide-Based Targeting Vectors

Feature Description
High Specificity Binds selectively to target receptors, minimizing off-target effects.
Favorable Pharmacokinetics Rapid blood clearance leads to high-contrast images and reduced background radiation.
Enhanced Tissue Penetration Small size allows for better access to tumor cells within solid tumors.
Synthetic Accessibility Easily synthesized and modified to optimize performance.

| Biocompatibility | Generally well-tolerated with low immunogenic potential. |

Future Research Directions and Uncharted Territories for Dota Sargastrin Analogs

Strategies for Further Improvement of In Vivo Targeting Profile

A primary challenge for minigastrin analogs, including DOTA-Sargastrin, is achieving a high tumor-to-background ratio, particularly concerning the kidneys, which are often a dose-limiting organ. nih.govthno.org Future research will focus on multifaceted approaches to enhance the in vivo targeting profile.

Peptide Sequence Modification: The modification of the peptide backbone is a cornerstone strategy. Research has shown that truncating the N-terminal penta-Glu sequence can reduce kidney uptake, though this can sometimes be at the expense of metabolic stability. nih.govuibk.ac.at Future work on this compound analogs could explore a systematic substitution of amino acids, not just within the C-terminal binding sequence (Trp-Met-Asp-Phe-NH2) but also in the linker region between the peptide and the DOTA chelator. thno.org For instance, replacing methionine with more oxidation-resistant residues like norleucine (Nle) has been shown to prevent loss of receptor affinity during radiolabeling. nih.govresearchgate.net The development of new analogs with N-methylated amino acids has also proven effective in increasing enzymatic stability and improving tumor targeting. semanticscholar.orgthno.org

Co-administration of Protective Agents: Another promising avenue is the co-injection of agents that mitigate off-target effects. Co-administration of the neutral endopeptidase inhibitor phosphoramidon (B1677721) has been shown to stabilize radiolabeled MG analogs in vivo, leading to increased tumor uptake. semanticscholar.orgthno.org More recently, studies have demonstrated that co-injection of a high concentration of sodium para-aminohippurate can significantly reduce the renal uptake of several small-molecule radiopharmaceuticals, including [¹⁷⁷Lu]Lu-DOTA-sargastrin. snmjournals.org This approach, which likely works by saturating anion transporters involved in tubular secretion, offers a convenient potential alternative to traditional amino acid infusions for nephroprotection. snmjournals.org

StrategyMechanismExample/Target CompoundKey FindingCitation
Peptide Modification Increase enzymatic stability, alter charge/hydrophilicityDOTA-MGS4 (N-methylated amino acids)Increased stability and tumor uptake compared to less stable analogs. thno.org, semanticscholar.org
Co-administration Reduce renal accumulation by saturating transporters[¹⁷⁷Lu]Lu-DOTA-sargastrin + para-aminohippurateSignificantly lower accumulated activity in the renal cortex. snmjournals.org
Linker Insertion Modify pharmacokinetics and biodistributionGeneral DOTA-peptide conjugatesLinkers can be used to adjust charge and hydrophilicity. researchgate.net

Exploration of Novel Conjugation Chemistries for Chelator Integration

The DOTA chelator is considered a gold standard for complexing trivalent radiometals like ¹⁷⁷Lu and ⁶⁸Ga due to the high stability of the resulting complexes. uibk.ac.atresearchgate.net However, the field of radiopharmacy is continuously evolving, with new chelators and conjugation methods being developed to optimize the properties of radiopharmaceuticals. snmjournals.org

Future research for sargastrin analogs should explore these innovations:

Alternative Chelators: While DOTA is effective, other macrocyclic chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) are being investigated. researchgate.netmdpi.com These chelators can sometimes offer more favorable radiolabeling conditions or influence the in vivo behavior of the peptide. researchgate.net Comparative studies have shown that for some peptides, the choice of chelator can impact tumor-to-background ratios, although in other cases, the influence is negligible. researchgate.net Direct comparisons of DOTA-, NOTA-, and NODAGA-conjugated sargastrin analogs would be necessary to determine the optimal chelator for this specific peptide.

Advanced Linker Technologies: The linker connecting the chelator to the peptide is not merely a spacer but a functional component that can be engineered to improve performance. snmjournals.org Novel linkers incorporating short peptide sequences (e.g., Met-Val-Lys) or other chemical moieties have been designed to enhance biodistribution and pharmacokinetic properties, leading to decreased off-target binding. snmjournals.org Applying these advanced linker designs to this compound could significantly improve its therapeutic index.

Site-Specific Conjugation: Traditional conjugation methods often rely on reacting the chelator with primary amines on the peptide, such as the ε-amino group of lysine (B10760008) residues. researchgate.net This can sometimes result in a heterogeneous product or modification within a functionally important region of the peptide. Newer chemistries allow for more controlled, site-specific conjugation. For example, the maleimide (B117702) group reacts efficiently and specifically with thiol groups, which can be introduced at a specific site in the peptide sequence through an engineered cysteine residue. nih.gov This approach offers greater control over the exact position of the DOTA chelator, potentially preserving the peptide's binding affinity and improving the homogeneity of the final radiopharmaceutical. nih.gov

Integration of Multi-Omics Approaches in this compound Research

The era of precision medicine is driven by a deeper understanding of the molecular underpinnings of disease. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic, systems-level view of biological processes and is transforming drug discovery. nih.govnashbio.com

Integrating multi-omics into this compound research can open several new frontiers:

Understanding Response and Resistance: By analyzing the multi-omics profiles of tumors before and after therapy with a this compound analog, researchers can identify biomarkers that predict responsiveness. nashbio.com This could involve identifying specific gene expression patterns, protein profiles, or metabolic pathways that are altered in responding versus non-responding tumors. nih.govnih.gov This knowledge is crucial for patient stratification and developing strategies to overcome resistance.

Identifying Novel Therapeutic Combinations: A multi-omics approach can reveal cellular pathways that are dysregulated by treatment with a this compound analog. nashbio.com This information can be used to rationally design combination therapies. For example, if therapy induces a specific survival pathway, a second drug targeting that pathway could be co-administered to enhance the cytotoxic effect of the radiation. ascopubs.org

Comprehensive Target Validation: While CCK2R is the intended target, multi-omics profiling can provide a comprehensive assessment of on- and off-target effects across various cellular dimensions, helping to build a more complete picture of the radiopharmaceutical's mechanism of action and potential toxicities. nashbio.com

Methodological Advancements in Radiochemistry and Preclinical Imaging for this compound Research

The efficiency and quality of radiopharmaceutical production and evaluation are critical for rapid development. Future this compound research will benefit from ongoing advancements in radiochemistry and preclinical imaging. bioemtech.comnih.gov

Improved Radiochemistry Methods: The conditions for radiolabeling DOTA-conjugates, which often require heating, can affect the integrity of the peptide. uibk.ac.atresearchgate.net Research into alternative synthesis approaches, such as microwave-supported synthesis or the use of ethanol (B145695) as a co-solvent, has shown promise for achieving high radiochemical purity in shorter times and at lower temperatures. nih.gov Applying these optimized methods to this compound could improve the consistency and yield of the final product while minimizing degradation.

Advanced Preclinical Imaging: Small-animal imaging techniques like PET and SPECT are indispensable for evaluating the pharmacokinetics and biodistribution of new radiopharmaceuticals in vivo. bioemtech.comascopubs.org The development of higher-resolution and more sensitive imaging systems allows for more robust data to be collected from fewer animals. bioemtech.com Furthermore, combining these functional imaging modalities with anatomical imaging like CT or MRI provides precise localization of the radiopharmaceutical within tissues and tumors. bioemtech.com Specialized techniques, such as alpha-camera imaging or Cherenkov imaging, may also become more crucial for evaluating analogs labeled with alpha- or certain beta-emitters. nih.gov

Imaging-Based Dosimetry: Advances in imaging enable more accurate, patient-specific dosimetry calculations. ascopubs.org In the preclinical stage, this involves using imaging data to perform microscale dosimetry, which calculates the absorbed dose to tissues at a cellular level. ascopubs.org This macro- to micro-modeling approach is critical for accurately predicting both efficacy and toxicity before moving to clinical trials. ascopubs.org

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo efficacy results for this compound?

  • Methodological Answer : Reconcile differences by evaluating in vitro-in vivo correlation (IVIVC) using compartmental modeling. Assess factors like protein binding, metabolic stability, and tissue penetration. Use microdialysis in vivo to measure free drug concentrations and compare with in vitro IC₅₀ values .

Q. What techniques validate the radiochemical purity of this compound in clinical-grade formulations?

  • Methodological Answer : Perform radio-TLC/HPLC with gamma-detection to quantify free radionuclides (<2% acceptable). Validate using spiked samples with known impurities. For GMP compliance, include sterility testing (Membrane Filtration) and endotoxin analysis (LAL assay) .

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